molecular formula C25H23N3O5S B11147842 Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11147842
M. Wt: 477.5 g/mol
InChI Key: ZDNLVAIUDNAMTQ-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 3,4-dimethoxyphenyl group. The quinoline is further functionalized via a carbonyl-amino linkage to a 1,3-thiazole ring, which carries an ethyl acetate moiety at the 4-position.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C25H23N3O5S/c1-4-33-23(29)12-16-14-34-25(26-16)28-24(30)18-13-20(27-19-8-6-5-7-17(18)19)15-9-10-21(31-2)22(11-15)32-3/h5-11,13-14H,4,12H2,1-3H3,(H,26,28,30)

InChI Key

ZDNLVAIUDNAMTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzophenone to form the quinoline intermediate. Subsequent reactions with thiazole derivatives and acetic acid yield the final compound.

Reaction Conditions:

  • Condensation: Typically carried out in a solvent (e.g., ethanol) with acid catalysts.
  • Thiazole Formation: Cyclization using reagents like thionyl chloride or phosphorus pentoxide.
  • Esterification: Ethyl acetate and acetic anhydride are used to form the ester.

Industrial Production:

Industrial-scale production methods involve optimization of reaction conditions, purification, and scalability.

Chemical Reactions Analysis

Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:

    Oxidation: Can be oxidized to its corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group to the alcohol.

    Substitution: Nucleophilic substitution reactions at the ester group.

    Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids/bases.

    Major Products: Carboxylic acid derivatives, reduced forms, and substituted esters.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Compound A : Ethyl 4-((3,4-dimethoxyphenyl)amino)-1,3-thiazole-4-carboxylate

  • Core Structure: 1,3-Thiazole with direct 3,4-dimethoxyphenylamino substitution.
  • Key Differences: Lacks the quinoline moiety present in the target compound. The amino linkage (vs.
  • Implications : Likely exhibits different pharmacokinetic properties due to reduced aromaticity and planar rigidity .

Compound B : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Core Structure: Quinazolinone-thiazolidinone hybrid with a thioacetyl bridge.
  • Key Differences: Replaces quinoline with quinazolinone and introduces a thioxothiazolidinone group. The thioether linkage may enhance metabolic stability but reduce solubility compared to the target compound’s ester group.
  • Implications: Potential for broader enzyme inhibition due to the thioamide functionality .

Substituent Variations

Compound C : Ethyl [2-({[4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

  • Substituents: Hydroxy and isobutyl groups on the dihydroquinoline core.
  • Key Differences : The 4-hydroxy group increases polarity, while the isobutyl chain introduces lipophilicity.

Compound D : Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

  • Substituents : Thioacetyl-quinazolinyl linkage.
  • Key Differences: Sulfur-based bridge instead of a carbonyl-amino linkage.

Functional Group Analogues

Compound E : {2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

  • Functional Groups: Thiophene-carbonyl replaces 3,4-dimethoxyphenyl-quinoline.
  • Key Differences : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions but reduce steric bulk.
  • Implications : Possible applications in targeting sulfur-binding enzymes or receptors .

Tabulated Comparison of Key Properties

Compound Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Quinoline-thiazole 3,4-Dimethoxyphenyl, ethyl acetate Hypothesized antimicrobial activity
Compound A Thiazole 3,4-Dimethoxyphenylamino Not reported
Compound B Quinazolinone Thioxothiazolidinone, phenyl Enzyme inhibition potential
Compound C Dihydroquinoline Hydroxy, isobutyl Improved solubility
Compound E Thiazole-thiophene Thienylcarbonyl Sulfur-targeting activity

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